molecular formula C12H13NO3S2 B3032121 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)- CAS No. 111427-22-6

2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-

Cat. No. B3032121
CAS RN: 111427-22-6
M. Wt: 283.4 g/mol
InChI Key: WCBLMXIHSQIOQM-UHFFFAOYSA-N
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Description

2-Thiazolidinethione derivatives are a class of compounds that have garnered interest due to their broad spectrum of biological activities. The 3,4-dimethoxybenzoyl moiety, in particular, has been explored as a protective group in the synthesis of various thiazolidine derivatives, which are known for their potential pharmacological properties .

Synthesis Analysis

The synthesis of 2-thiazolidinethione derivatives often involves the condensation of isothiocyanates with other chemical entities. For instance, 2-thioxo-4-thiazolidinones were synthesized through the cyclocondensation of isothiocyanatosulfonamides with sulfanylacetic acid, using triethylamine as a catalyst . Similarly, the synthesis of 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones involved the acylation of alkali metal salts of 5-arylidene-2,4-thiazolidinediones with 4-methylbenzoylchloride . These methods demonstrate the versatility of thiazolidinethione chemistry in generating a variety of derivatives with potential biological activities.

Molecular Structure Analysis

The molecular structures of thiazolidinethione derivatives are confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry. For example, novel 2-thioxo-4-thiazolidinones and their derivatives were characterized by these methods to confirm their chemical structure . Additionally, the crystal structure of certain thiazolidine derivatives has been determined using single-crystal X-ray diffraction data, providing detailed insights into their molecular geometry .

Chemical Reactions Analysis

Thiazolidinethione derivatives undergo a range of chemical reactions that are influenced by their substituents. The 3,4-dimethoxybenzyl group, used as an N-protecting group, can be smoothly eliminated by DDQ, with the yield depending on the substituents of the phenyl ring . Moreover, the reactivity of thiazolidine derivatives can lead to unexpected transformations, such as the one-pot transformation of 3-dimethoxymethyl-2-(N-cyanoimino)thiazolidine into 2,4-diamino-s-triazines when reacted with secondary amines .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinethione derivatives are closely related to their structure. For instance, the presence of the 3,4-dimethoxybenzoyl group can affect the solubility and stability of the compound . The susceptibility of certain thiazolidine derivatives to oxidation and their tendency to form dimers or undergo methylation are also notable properties that have been studied . These properties are essential for understanding the behavior of these compounds in biological systems and their potential as therapeutic agents.

Scientific Research Applications

Chemical Protection and Elimination

  • The 3,4-dimethoxybenzyl group has been used to N-protect 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This group is smoothly eliminated by certain chemicals, with the yield dependent on the substituents of the 3-phenyl ring (Grunder-Klotz & Ehrhardt, 1991).

Synthesis and Antimicrobial Evaluation

  • Thiazolidinone, including the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, has been employed in the preparation of drugs for treating inflammations and bacterial infections. Spiroheterocycles with a thiazolidine moiety demonstrate antimicrobial activity (Hussein, Masaret, & Khairou, 2015).

Aldol Reactions with Chiral Auxiliaries

  • Thiazolidinethiones, such as the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, have been utilized in diastereoselective aldol reactions, demonstrating their utility in the synthesis of chiral compounds (Crimmins, Christie, & Hughes, 2012).

Pharmacological Evaluation of Heterocyclic Compounds

  • Compounds containing thiazolidinethione have been prepared and screened for their antibacterial and antifungal activities, indicating their significance in developing pharmacologically active substances (Mistry & Desai, 2006).

Eco-friendly Preparation Methods

  • Thiazolidin-4-ones, including the 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-, possess various biological activities and have been synthesized using environmentally friendly methods, highlighting their importance in green chemistry (Meng, Zheng, Dong, & Qu, 2012).

Synthesis of Fused Thiazole Derivatives

  • The compound reacts with various chemicals to form fused thiazole derivatives, showcasing its versatility in synthetic organic chemistry (Allah, Hammouda, & Ali, 1985).

Mechanism of Action

Target of Action

The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .

Mode of Action

The 3,4-dimethoxybenzyl group becomes cleaved off during monolayer formation, especially at elevated temperature (60 °C) and in the presence of protons (trifluoroacetic acid) . This suggests that the compound may interact with its targets through a process of deprotection and deposition, leading to changes in the structure and quality of the resulting self-assembled monolayers .

Biochemical Pathways

The compound’s parent molecule, 3,4-dimethoxybenzoic acid, is known to be involved in various biological roles, including acting as a plant metabolite and an allergen . This suggests that the compound may influence similar biochemical pathways.

Pharmacokinetics

The increased solubility and stability of the compound due to the presence of the 3,4-dimethoxybenzyl group may enhance its bioavailability.

Result of Action

The formation of self-assembled monolayers suggests that the compound may influence the structure and function of cellular membranes or other molecular assemblies.

Action Environment

The action of 3-(3,4-Dimethoxybenzoyl)-1,3-thiazolidine-2-thione is influenced by environmental factors such as temperature and the presence of protons . Elevated temperatures and the presence of protons facilitate the cleavage of the 3,4-dimethoxybenzyl group, thereby influencing the compound’s action, efficacy, and stability .

properties

IUPAC Name

(3,4-dimethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3S2/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-5-6-18-12(13)17/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCBLMXIHSQIOQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCSC2=S)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90349450
Record name 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-

CAS RN

111427-22-6
Record name 2-Thiazolidinethione, 3-(3,4-dimethoxybenzoyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90349450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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